molecular formula C26H27NO B10766838 (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone CAS No. 2237963-41-4

(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Cat. No.: B10766838
CAS No.: 2237963-41-4
M. Wt: 369.5 g/mol
InChI Key: FRVNYZYXZMSTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone is a synthetic cannabinoid (SC) characterized by a naphthoylindole core structure. Its molecular formula is C₂₆H₂₇NO (monoisotopic mass: 369.2093 g/mol), featuring a pentyl chain at the indole nitrogen and an ethyl substituent at the 8-position of the naphthalene ring. This compound belongs to the aminoalkylindole class of SCs, which mimic Δ⁹-THC’s effects by binding to cannabinoid receptors CB1 and CB2.

Properties

CAS No.

2237963-41-4

Molecular Formula

C26H27NO

Molecular Weight

369.5 g/mol

IUPAC Name

(8-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

InChI

InChI=1S/C26H27NO/c1-3-5-8-17-27-18-23(21-14-6-7-16-24(21)27)26(28)22-15-10-13-20-12-9-11-19(4-2)25(20)22/h6-7,9-16,18H,3-5,8,17H2,1-2H3

InChI Key

FRVNYZYXZMSTJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone typically involves the condensation of 8-ethylnaphthalene-1-carboxylic acid with 1-pentyl-1H-indole-3-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to isolate and purify the compound. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Type

Key structural variations among naphthoylindole SCs include the position and type of substituents on the naphthalene or aryl ring. These modifications influence lipophilicity, receptor binding, and pharmacokinetics.

Table 1: Structural and Pharmacological Comparison
Compound Name Substituent Position/Type Molecular Weight (g/mol) CB1 Affinity (Ki, nM) Key Notes
Target Compound 8-Ethyl-naphthalene 369.51 Not reported Unique 8-ethyl substitution; likely higher lipophilicity than methyl analogs
JWH-018 Naphthalene-1-yl (no substituent) 341.41 4.5 (CB1) Prototypical SC; banned globally due to high potency
JWH-122 4-Methyl-naphthalene 355.44 0.69 (CB1) Methyl group enhances potency over JWH-018; shorter detection window in urine
JWH-210 4-Ethyl-naphthalene 369.51 0.46 (CB1) Ethyl group increases CB1 affinity and duration of action compared to JWH-122
RCS-4 4-Methoxy-phenyl 321.42 34.0 (CB1) Benzoylindole with lower CB1 affinity than naphthoylindoles; positional isomers (2-/3-methoxy) show varied activity
UR-144 Tetramethylcyclopropyl 311.47 1.8 (CB1) Cyclopropyl group reduces metabolic stability; rapid elimination in humans

Pharmacological and Metabolic Differences

  • Receptor Affinity : Ethyl substituents generally enhance CB1 binding compared to methyl or methoxy groups. For example, JWH-210 (4-ethyl) has a Ki of 0.46 nM, significantly lower than JWH-122 (4-methyl, Ki = 0.69 nM) . The 8-ethyl substitution in the target compound may further optimize receptor interactions due to steric or electronic effects.
  • Metabolism : Naphthoylindoles undergo hydroxylation and carboxylation. JWH-210’s 4-ethyl group produces metabolites like 5-hydroxy-pentyl and 4-hydroxy-ethyl derivatives . The 8-ethyl analog may yield distinct hydroxylated metabolites, complicating detection in standard screens.
  • Toxicity : Ethyl-substituted SCs like JWH-210 are associated with severe neurotoxicity and cardiovascular effects, likely due to prolonged receptor activation . The 8-ethyl variant’s safety profile remains uncharacterized but warrants caution.

Legal and Regulatory Status

Most naphthoylindoles, including JWH-018 and JWH-210, are classified as controlled substances in the U.S., EU, and other regions (e.g., U.S. Schedule I, EU Council Decision 2005/387/JHA) . The target compound’s structural similarity to banned analogs may subject it to analogue laws, such as the U.S. Federal Analogue Act .

Biological Activity

(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that acts primarily as a cannabinoid receptor agonist. This compound has garnered attention in both pharmacological research and forensic toxicology due to its potent effects on the endocannabinoid system.

JWH-210 has the following chemical characteristics:

  • Molecular Formula : C26H27NO
  • Molecular Weight : 369.50 g/mol
  • CAS Number : 824959-81-1
  • Structure : The compound features a naphthalene ring substituted with an ethyl group and an indole moiety, contributing to its biological activity.

JWH-210 interacts with the cannabinoid receptors CB1 and CB2, mimicking the effects of naturally occurring cannabinoids such as THC. The activation of these receptors leads to various physiological effects, including modulation of pain, appetite, mood, and memory.

Pharmacodynamics

Research indicates that JWH-210 exhibits high affinity for CB1 receptors, which are predominantly located in the central nervous system. Activation of these receptors results in:

  • Analgesic Effects : Potential pain relief through modulation of neurotransmitter release.
  • Psychoactive Effects : Similar to THC, it can induce euphoria and altered mental states.

Pharmacokinetics

Studies on the pharmacokinetics of synthetic cannabinoids like JWH-210 reveal rapid absorption and metabolism. For instance:

  • Metabolism : JWH-210 undergoes extensive hepatic metabolism, producing various metabolites that may also exhibit biological activity.
  • Elimination Half-Life : Data suggest a relatively short half-life, necessitating frequent dosing for sustained effects.

Toxicological Reports

A notable case study highlighted the potential dangers associated with JWH-210 use. In a forensic investigation, a subject exhibited severe adverse effects leading to hospitalization after consuming products containing JWH-210. The analysis revealed elevated levels of the compound in biological samples, correlating with significant psychoactive effects and potential toxicity .

Clinical Implications

Research into synthetic cannabinoids has also explored their therapeutic potential. For instance, JWH-210 has been investigated for its possible application in managing chronic pain and other conditions where traditional therapies may be inadequate .

Comparative Biological Activity Table

CompoundAffinity for CB1Affinity for CB2Psychoactive EffectsAnalgesic Effects
JWH-210HighModerateYesYes
THCHighModerateYesYes
JWH-018Very HighModerateYesModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.